[1-(2-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone
描述
属性
IUPAC Name |
[1-(2-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO/c1-3-17(2)15-25-16-22(20-12-6-7-14-23(20)25)24(26)21-13-8-10-18-9-4-5-11-19(18)21/h4-14,16-17H,3,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSRJWNBSBKXAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017299 | |
| Record name | JWH-018 N-(2-Methylbutyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427325-50-5 | |
| Record name | JWH-018 N-(2-Methylbutyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Synthesis of 1-Naphthoyl Chloride
1-Naphthoic acid is treated with oxalyl chloride (ClCO)₂ in dichloromethane at 0–30°C, yielding 1-naphthoyl chloride with >97% efficiency. The reaction mechanism involves nucleophilic acyl substitution, where oxalyl chloride acts as a chlorinating agent:
Excess oxalyl chloride is removed via vacuum distillation to prevent side reactions during subsequent steps.
Indole Acylation
The 1-naphthoyl chloride is reacted with indole in toluene under EtAlCl₂ catalysis. The Lewis acid generates a highly electrophilic acylium ion, which undergoes electrophilic aromatic substitution at the indole’s 3-position. Key parameters include:
-
Temperature : 25–30°C to balance reaction rate and byproduct formation.
-
Solvent : Toluene or dichloromethane, which stabilize intermediates without participating in side reactions.
-
Catalyst loading : 1.1 equivalents of EtAlCl₂ relative to indole.
This step produces 3-(1-naphthoyl)indole with yields exceeding 95%.
N-Alkylation with 2-Methylbutyl Bromide
The second critical step introduces the 2-methylbutyl group at the indole’s 1-position via N-alkylation . This reaction employs 2-methylbutyl bromide as the alkylating agent under basic conditions.
Alkylation Mechanism
In a mixture of acetone and DMF , KOH deprotonates the indole’s nitrogen, forming a nucleophilic indolide ion. The 2-methylbutyl bromide undergoes an SN₂ reaction , transferring the alkyl group to the nitrogen:
Optimization of Reaction Conditions
-
Solvent : Acetone enhances alkyl bromide solubility while stabilizing the transition state.
-
Base : KOH in stoichiometric excess (1.2–1.5 equivalents) ensures complete deprotonation.
-
Temperature : 30–40°C to accelerate kinetics without promoting elimination side reactions.
Post-reaction, methanol wash removes residual KOH and byproducts, yielding crude product with ~93% purity.
Purification and Crystallization
Final purification involves recrystallization from methanol to achieve pharmaceutical-grade purity (>99%). The process includes:
-
Dissolving the crude product in hot methanol.
-
Cooling to 15°C to induce crystallization.
-
Vacuum filtration and drying at 55–60°C under reduced pressure.
Table 1: Summary of Synthesis Parameters and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1-Naphthoyl Chloride | Oxalyl chloride, CH₂Cl₂, 0–30°C | 97.2 | 99.5 |
| Friedel-Crafts | EtAlCl₂, toluene, 25°C | 95.3 | 98.8 |
| N-Alkylation | 2-Methylbutyl bromide, KOH, acetone, 40°C | 93.5 | 99.1 |
| Recrystallization | Methanol, 15°C | 89.0 | 99.9 |
Alternative Synthetic Routes
Microwave-Assisted Alkylation
Recent advances propose microwave irradiation to reduce N-alkylation time from 3 hours to 20 minutes. Preliminary studies show comparable yields (91–94%) at 100°C, leveraging rapid thermal activation.
Solid-Phase Synthesis
Immobilizing indole on Wang resin enables stepwise acylation and alkylation, simplifying purification. However, yields remain suboptimal (75–80%) due to steric hindrance.
Challenges and Mitigation Strategies
-
Byproduct Formation : Over-alkylation at the indole’s 1- and 3-positions is minimized by controlling bromide stoichiometry (1.05 equivalents).
-
Solvent Residuals : Residual DMF is removed via azeotropic distillation with toluene.
-
Isomerization : Storage at −20°C prevents thermal rearrangement of the 2-methylbutyl group.
化学反应分析
反应类型:
氧化: JWH 073 2-甲基丁基同系物可以发生氧化反应,通常使用高锰酸钾或三氧化铬等氧化剂。
还原: 还原反应可以使用锂铝氢化物或硼氢化钠等还原剂进行。
常用试剂和条件:
氧化: 酸性介质中的高锰酸钾。
还原: 干醚中的锂铝氢化物。
取代: 在碱的存在下,胺或硫醇等亲核试剂.
形成的主要产物:
氧化: 形成萘酸衍生物。
还原: 形成还原的吲哚衍生物。
取代: 形成取代的萘酰吲哚衍生物.
科学研究应用
JWH 073 2-甲基丁基同系物有几个科学研究应用:
化学: 用作分析化学中识别和定量合成大麻素的参考标准。
生物学: 研究其与生物系统中大麻素受体的相互作用。
医学: 研究其潜在的镇痛作用及其对中枢神经系统的影响。
作用机制
该化合物通过与大麻素受体结合,特别是CB1 和 CB2 受体 发挥作用。它在这些受体上充当完全激动剂,模拟天然存在的内源性大麻素(如2-花生四烯酰甘油 和花生四烯乙醇胺 )的作用。 对 CB1 受体的结合亲和力高于对 CB2 受体的结合亲和力,导致其对中枢神经系统产生明显的影响 .
相似化合物的比较
类似化合物:
JWH 018: 另一种结构相似但烷基链长度不同的合成大麻素。
JWH 073: 母体化合物,具有丁基而不是 2-甲基丁基。
JWH 081: 萘酰环上具有甲氧基的衍生物.
独特性: JWH 073 2-甲基丁基同系物因其独特的烷基链修饰而具有独特性,该修饰改变了其对大麻素受体的结合亲和力和选择性。 这种修饰会导致其药理学特征和效力与其他类似化合物相比存在差异 .
生物活性
[1-(2-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone, commonly referred to as a synthetic cannabinoid, is part of a class of compounds that mimic the effects of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. This compound is known for its significant interaction with cannabinoid receptors, specifically CB1 and CB2, which are integral to various physiological processes.
Chemical Structure and Properties
The compound is characterized by its unique structural features that include an indole moiety linked to a naphthalenylmethanone. The specific configuration of the 2-methylbutyl group contributes to its biological activity and receptor binding affinity.
| Property | Value |
|---|---|
| IUPAC Name | [1-(2-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone |
| Molecular Formula | C23H25NO |
| Molecular Weight | 349.45 g/mol |
| CAS Number | 1528793-12-5 |
The primary mechanism of action for [1-(2-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone involves its role as an agonist for the cannabinoid receptors CB1 and CB2. Activation of these receptors leads to a range of biological effects, including modulation of neurotransmitter release, pain perception, and immune response.
Receptor Binding Affinity
Research indicates that this compound exhibits high binding affinity for both CB1 and CB2 receptors, which may lead to enhanced cannabimimetic effects compared to other synthetic cannabinoids.
Pharmacological Effects
- Analgesic Properties : Studies have shown that synthetic cannabinoids can reduce pain perception through their action on the central nervous system.
- Anti-inflammatory Effects : Activation of CB2 receptors has been linked to anti-inflammatory responses, suggesting potential therapeutic applications in conditions like arthritis.
- Neuroprotective Effects : Research indicates that cannabinoids may offer neuroprotection in models of neurodegenerative diseases.
Toxicological Profile
While the therapeutic potential is significant, the safety profile remains a concern. Reports have highlighted adverse effects associated with synthetic cannabinoids, including anxiety, paranoia, and other psychological disturbances.
Case Studies
Recent studies have explored the biological activity of [1-(2-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone in various experimental models:
- In Vivo Studies : Animal models have demonstrated that this compound can effectively reduce pain responses comparable to traditional analgesics.
- Cell Culture Studies : In vitro assays using human cell lines have shown that exposure to this compound can modulate inflammatory cytokine production.
Comparative Analysis with Similar Compounds
To better understand the unique properties of [1-(2-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone, a comparison with other synthetic cannabinoids such as JWH-018 and AM-2201 is beneficial.
| Compound | CB1 Affinity | CB2 Affinity | Notable Effects |
|---|---|---|---|
| [1-(2-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone | High | High | Analgesic, anti-inflammatory |
| JWH-018 | Moderate | High | Psychoactive effects |
| AM-2201 | High | Moderate | Increased anxiety in users |
常见问题
Basic: What synthetic methodologies are employed for [1-(2-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone, and how is purity validated?
Answer:
The compound is synthesized via Friedel-Crafts acylation, where an indole derivative reacts with 1-naphthoyl chloride or its analogs under acidic conditions. For example, similar JWH-200 synthesis involves coupling 1-(2-morpholin-4-ylethyl)indole with naphthalen-1-ylmethanone precursors . Post-synthesis, purity is validated using:
- HPLC : Quantifies purity (>99% achieved in analogs like JWH-073 and JWH-018) .
- NMR spectroscopy : Confirms structural integrity via characteristic shifts (e.g., indole C3 proton at δ 7.8–8.2 ppm, naphthoyl carbonyl at ~190 ppm in ¹³C NMR) .
- Mass spectrometry : Exact mass verification (e.g., [M+H]⁺ = 385.19 for JWH-200) .
Basic: What spectroscopic and chromatographic markers distinguish this compound from structurally related cannabinoids?
Answer:
Key identifiers include:
- ¹H NMR :
- UV-Vis : Absorbance maxima at ~290 nm (naphthoyl π→π* transitions) .
- HPLC retention time : Distinct elution profiles under reverse-phase conditions (C18 column, acetonitrile/water gradient) .
Advanced: How do alkyl chain modifications (e.g., 2-methylbutyl vs. pentyl) impact CB1/CB2 receptor binding and functional activity?
Answer:
- CB1 affinity : Longer alkyl chains (e.g., pentyl) enhance lipophilicity and receptor interaction, increasing binding affinity (Ki < 10 nM for JWH-018 vs. ~20 nM for shorter-chain analogs) .
- CB2 selectivity : Bulky substituents (e.g., 2-methylbutyl) may sterically hinder CB2 binding, reducing selectivity ratios (CB2/CB1) .
- Methodological validation : Radioligand displacement assays (³H-CP55,940) and cAMP inhibition studies are used to quantify efficacy .
Advanced: What crystallographic challenges arise in resolving the 3D structure of this compound, and how are they addressed?
Answer:
- Challenges :
- Solutions :
Advanced: How can conflicting pharmacological data (e.g., agonist vs. antagonist activity) be reconciled across studies?
Answer:
Discrepancies arise from:
- Assay conditions : Functional assays (e.g., β-arrestin recruitment vs. cAMP) may yield divergent results .
- Receptor dimerization : CB1/CB2 heterodimerization alters ligand efficacy in cell-type-specific contexts .
- Metabolite interference : In vivo studies may reflect active metabolites (e.g., hydroxylated derivatives) rather than the parent compound .
Resolution : Use orthogonal assays (e.g., GTPγS binding + calcium flux) and LC-MS/MS to verify compound stability .
Advanced: What computational strategies predict the metabolic fate of this compound?
Answer:
- In silico tools :
- Experimental validation : Microsomal incubation + HRMS identifies major metabolites (e.g., monohydroxy derivatives) .
Advanced: How do crystallographic data resolve tautomeric ambiguities in the indole-naphthoyl system?
Answer:
- Tautomerism : The indole NH group may form intramolecular H-bonds with the naphthoyl carbonyl, stabilizing one tautomer.
- Electron density maps : High-resolution (<1.0 Å) X-ray data confirm the keto-enol ratio (typically >95% keto form) .
- DFT calculations : Validate energetic favorability of the observed tautomer .
Advanced: What are the limitations of current in vitro models for studying this compound’s neurotoxicity?
Answer:
- Lack of blood-brain barrier (BBB) mimicry : Immortalized cell lines (e.g., SH-SY5Y) underestimate BBB penetration .
- Species differences : Rodent CB1 receptors exhibit higher affinity than human orthologs, skewing IC₅₀ values .
Mitigation : Use human iPSC-derived neurons and BBB-on-a-chip models for translational relevance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
